2,2',4,4',5,6'-Hexabromodiphenyl ether

Catalog No.
S648787
CAS No.
207122-15-4
M.F
C12H4Br6O
M. Wt
643.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',5,6'-Hexabromodiphenyl ether

CAS Number

207122-15-4

Product Name

2,2',4,4',5,6'-Hexabromodiphenyl ether

IUPAC Name

1,2,4-tribromo-5-(2,4,6-tribromophenoxy)benzene

Molecular Formula

C12H4Br6O

Molecular Weight

643.6 g/mol

InChI

InChI=1S/C12H4Br6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H

InChI Key

VHNPZYZQKWIWOD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br

Synonyms

1,3,5-Tribromo-2-(2,4,5-tribromophenoxy)benzene; BDE 154; PBDE 154

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br

The exact mass of the compound 2,2',4,4',5,6'-Hexabromodiphenyl ether is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154, CAS 207122-15-4) is a highly persistent, bioaccumulative hexabrominated congener historically found in commercial PentaBDE and OctaBDE flame retardant mixtures. Due to global restrictions under the Stockholm Convention and RoHS directives, its primary industrial and scientific procurement intent has shifted exclusively to its use as a high-purity analytical reference standard. Featuring a specific GC-MS fragmentation pattern and high lipophilicity (log Kow ~7), certified BDE-154 standards are essential for precise environmental biomonitoring, food safety testing, and toxicokinetic modeling. Procuring pure BDE-154 rather than crude mixtures enables laboratories to achieve baseline chromatographic resolution and accurate mass-spectrometric calibration necessary for regulatory compliance [1].

Substituting >98% pure BDE-154 with technical PBDE mixtures (such as DE-71) or its structural isomer BDE-153 fundamentally compromises quantitative accuracy. Technical mixtures suffer from lot-to-lot variability and contain only trace mass fractions of BDE-154 (approximately 3.6%), making them entirely unsuitable for generating strict linear calibration curves required by ISO and RoHS methodologies [1]. Furthermore, BDE-154 and BDE-153 exhibit distinct gas chromatographic retention times and significantly different toxicokinetic half-lives in biological matrices [2]. Attempting to use BDE-153 as a surrogate for BDE-154 leads to misidentification of peaks, inaccurate bioaccumulation modeling, and failure to meet regulatory detection limits for hexabrominated congeners.

Chromatographic Resolution: BDE-154 vs. PBB-153 and BDE-153

Accurate quantification of hexabrominated congeners requires exact chromatographic separation. On standard 15-m DB-5-MS columns, BDE-154 is known to co-elute with or experience interference from PBB-153 (hexabromobiphenyl) during ECNI-MS analysis, whereas its isomer BDE-153 elutes distinctly later [1]. To resolve this critical pair, analysts must procure pure BDE-154 standards to map exact retention indices on extended 60-m columns, ensuring baseline separation and preventing false-positive quantification in complex environmental matrices [2].

Evidence DimensionGC-MS Retention Time Separation
Target Compound DataBDE-154 requires a 60-m DB-5-MS column to achieve baseline separation from PBB-153.
Comparator Or BaselineBDE-153 (elutes later without PBB-153 interference) / 15-m columns (result in co-elution).
Quantified DifferencePure BDE-154 enables exact retention time mapping, overcoming the co-elution interference observed with PBB-153 on shorter columns.
ConditionsGC-MS on 15-m vs. 60-m DB-5-MS capillary columns.

Procuring discrete BDE-154 standards is mandatory to establish accurate retention time windows and prevent co-elution errors in regulatory testing.

Calibration Linearity and Purity for RoHS Compliance

For regulatory compliance testing (e.g., IEC and ISO 17881-1), analytical standards must support highly linear calibration curves at trace levels. Certified high-purity BDE-154 (>98%) allows for robust MS/MS calibration from 1 to 100 ppb with an R^2 > 0.999 and high signal-to-noise ratios[1]. In contrast, attempting to use technical PentaBDE mixtures (like DE-71) as a low-cost calibration alternative fails, as DE-71 contains only ~3.6% BDE-154 by mass, introducing unacceptable variance and failing to meet the strict limits of detection required for trace hexabrominated quantification[2].

Evidence DimensionCalibration Linearity and Mass Fraction
Target Compound Data>98% pure BDE-154 standard yields R^2 > 0.999 (1-100 ppb range).
Comparator Or BaselineTechnical DE-71 mixture (contains only ~3.6% BDE-154).
Quantified DifferencePure standards provide >27-fold higher active concentration of BDE-154, eliminating matrix interference and enabling trace-level linearity.
ConditionsGC-MS/MS calibration for RoHS/WEEE compliance.

Laboratories must procure certified pure BDE-154 to meet the strict calibration and detection limit requirements of international environmental directives.

Toxicokinetic Differentiation: Half-Life and Bioaccumulation

In toxicological modeling, BDE-154 exhibits distinct metabolic clearance rates compared to its structural isomer BDE-153. Human biomonitoring data indicates that BDE-153 is exceptionally persistent, with an estimated terminal half-life of 4 to 6 years, whereas BDE-154 and lower brominated congeners display different, typically shorter half-lives and distinct biomagnification factors (BMFs) in marine food webs [1]. Furthermore, BDE-154 is subject to specific debromination pathways in aquatic species that do not apply uniformly to BDE-153[2].

Evidence DimensionTerminal Elimination Half-Life
Target Compound DataBDE-154 exhibits a shorter, congener-specific half-life and distinct debromination profile.
Comparator Or BaselineBDE-153 (estimated half-life of 4-6 years in humans).
Quantified DifferenceBDE-153 is significantly more persistent than BDE-154, requiring congener-specific modeling rather than class-wide assumptions.
ConditionsIn vivo human biomonitoring and marine food web biomagnification.

Procuring exact BDE-154 is critical for researchers to accurately map its specific metabolic debromination and clearance, rather than relying on the generalized persistence of BDE-153.

Environmental Biomonitoring and Isotope Dilution Mass Spectrometry

BDE-154 is an essential native standard for quantifying hexabrominated flame retardant contamination in surface waters, sediments, and biota. When paired with 13C-labeled internal standards, high-purity BDE-154 enables precise isotope dilution GC-MS/MS methodologies, ensuring that environmental laboratories can accurately report congener-specific concentrations without interference from co-eluting matrix components [1].

RoHS and WEEE Regulatory Compliance Testing

Under the EU RoHS and WEEE directives, consumer electronics and plastics must be screened for restricted PBDEs. Certified BDE-154 standards are directly utilized to build the rigorous calibration curves required by ISO 17881-1 protocols, providing the exact retention times and mass spectral ion ratios needed to legally certify that manufactured materials fall below the permissible hexabrominated thresholds [2].

In Vivo Toxicokinetic and Debromination Modeling

Because different PBDE congeners undergo varying rates of metabolic debromination, pure BDE-154 is procured for in vivo dosing studies (e.g., in zebrafish or lake trout models). Using the exact congener allows toxicologists to isolate its specific biomagnification factor (BMF) and terminal half-life, distinguishing its endocrine-disrupting and neurotoxic profile from that of highly persistent isomers like BDE-153 or lower brominated precursors like BDE-47 [3].

Physical Description

Solid

XLogP3

7.6

LogP

7.82 (LogP)

Melting Point

142-143°C

UNII

OGY508QK5U

Other CAS

207122-15-4

Wikipedia

2,2',4,4',5,6'-hexabromodiphenyl ether

Biological Half Life

107.15 Days

Dates

Last modified: 08-15-2023

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